molecular formula C8H8O2S B1620255 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide CAS No. 2471-91-2

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide

Cat. No. B1620255
CAS RN: 2471-91-2
M. Wt: 168.21 g/mol
InChI Key: RBXWSNGDUIKIQJ-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H8O2S . Its molecular weight is 168.21 .


Synthesis Analysis

The synthesis of 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide involves several reactions. Nitration, sulfonation, and iodination of 1,3-dihydrobenzo[C]thiophene 2,2-dioxide and its derivatives with electron-releasing and electron-withdrawing substituents have been studied . Another method involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide can be found in various databases .


Chemical Reactions Analysis

Electrophilic substitution in 1,3-dihydrobenzo[C]thiophene 2,2-dioxide occurs at position 5 . The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .


Physical And Chemical Properties Analysis

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide has a molecular weight of 168.21 and a molecular formula of C8H8O2S . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various databases .

Scientific Research Applications

Electrophilic Substitution Reactions 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives are studied for reactions with electrophilic agents. Nitration, sulfonation, and iodination occur predominantly at position 5, influenced by the presence of electron-releasing or electron-withdrawing substituents (Tashbaev, 2005).

Catalysis and Oxidation The compound serves as a substrate in catalytic processes. A green method for oxidation of 1,3-dihydrobenzo[c]thiophenes to sulfones using metalloporphyrin complexes in the presence of H2O2 is reported. This reaction tolerates various substituents in the benzene ring, highlighting its versatility (Silva et al., 2014).

Asymmetric Hydroarylation and Hydroalkenylation The compound is used in asymmetric hydroarylation and hydroalkenylation with organoboranes. This process enables the synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivities, offering potential applications in stereoselective synthesis (Hu et al., 2021).

Thermodynamic Properties Understanding its thermodynamic properties is crucial for various applications. Research on 2,3-dihydrobenzo[b]thiophene includes measurements of standard thermodynamic properties for the gaseous form, contributing to knowledge in fuel and combustion chemistry (Steele et al., 2003).

Organic Light Emitting Diodes (OLEDs) Dibenzo[b,d]thiophene 5,5-dioxide derivatives combined with 9,10-dihydroacridine show potential in OLEDs, exhibiting thermally activated delayed fluorescence with high photoluminescence and electroluminescence efficiencies (Kim et al., 2017).

Mechanism of Action

The mechanism of action of 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide involves disrotatory formation of o-quinodimethane with extrusion of sulfur dioxide, followed by conrotatory closure to benzocyclobutene .

Future Directions

The future directions of 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide research could involve further exploration of its synthesis methods, especially in terms of improving yield and enantioselectivity . Additionally, more research could be done to explore its potential applications in various fields.

properties

IUPAC Name

1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXWSNGDUIKIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310600
Record name 1,3-Dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide

CAS RN

2471-91-2
Record name NSC229311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium peroxymonosulphate (110 g) was added portionwise to a mixture of 1,3-dihydrobenzo[c]thiophene (23 g; J. Amer. Chem. Soc., 81, 4266), ethanol (400 ml) and water (300 ml) and the mixture was stirred at ambient temperature for 18 hours. Water (400 ml) was added and the mixture was extracted with chloroform (3×100 ml). The combined organic extracts were washed with water, dried (MgSO4) and evaporated. The residue was recrystallised from ethyl acetate to give 1,3-dihydrobenzo[c]thiophene-2,2-dioxide (17 g).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 2
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 3
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 4
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 5
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 6
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide

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